2-(2,4-Dichlorophenoxy)butanoic acid
Description
Nomenclature and Chemical Classification of 2,4-DB
The precise identification and classification of a chemical compound are fundamental to understanding its properties and function. 2,4-DB is known by several names and is categorized within specific chemical and functional groups based on its structure and herbicidal activity.
| Identifier Type | Identifier |
| IUPAC Name | 4-(2,4-dichlorophenoxy)butanoic acid nist.govherts.ac.uk |
| CAS Registry Number | 94-82-6 nist.gov |
| Chemical Formula | C10H10Cl2O3 nist.gov |
| Common Names | 2,4-DB, Butyrac, Butoxone chemicalwarehouse.comnist.gov |
2,4-DB is a member of the phenoxy family of herbicides. wikipedia.orgmt.gov This family of compounds is characterized by a phenoxyacetic acid core structure, although variations like the butyric acid side chain in 2,4-DB exist. chemicalwarehouse.comwikipedia.org The phenoxy herbicides were among the first selective organic herbicides developed, revolutionizing weed control practices in the mid-20th century. ebsco.comcambridge.org Other notable members of this family include 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA ((4-chloro-2-methylphenoxy)acetic acid). wikipedia.org
Based on its mode of action, 2,4-DB is classified as a synthetic auxin herbicide. chemicalwarehouse.comfbn.comebi.ac.uk These herbicides mimic the effects of the natural plant growth hormone indole-3-acetic acid (IAA), but at concentrations that lead to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. chemicalwarehouse.comresearchgate.net
The Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) have developed classification systems to standardize the grouping of herbicides by their site of action, which is crucial for resistance management. weedscience.orggreenbook.net In these systems, 2,4-DB is categorized as follows:
HRAC Group O herts.ac.ukweedscience.orgresearchgate.net
WSSA Group 4 herts.ac.ukweedscience.orgiastate.edu
This classification places 2,4-DB with other herbicides that act as synthetic auxins, disrupting plant cell growth. iastate.edugenfarm.com.au
| Classification System | Group | Mode of Action |
| HRAC (Global) | O herts.ac.uk | Action like indole acetic acid (synthetic auxins) ufl.edu |
| WSSA (North America) | 4 herts.ac.uk | Action like indole acetic acid (synthetic auxins) iastate.edu |
Historical Context and Agricultural Significance of 2,4-DB Use
The development of phenoxy herbicides like 2,4-D in the 1940s was a landmark in agricultural history, offering the first successful selective chemical weed control. mt.govebsco.comcambridge.org This innovation dramatically increased crop yields and reduced the reliance on labor-intensive mechanical weed removal. ebsco.comlivinghistoryfarm.org 2,4-DB was introduced as a derivative of 2,4-D, with a key modification that enhanced its selectivity for use in certain crops. chemicalwarehouse.comwikipedia.org
The primary agricultural significance of 2,4-DB lies in its selective control of broadleaf weeds in leguminous crops, such as alfalfa, peanuts, and soybeans, which are sensitive to its parent compound, 2,4-D. chemicalwarehouse.comnotmanpasture.com.au This selectivity makes it an invaluable tool for integrated weed management programs in these specific cropping systems. chemicalwarehouse.com For example, it can be used with relative safety on seedling and established lucerne (alfalfa) and various clover species. notmanpasture.com.augenfarm.com.au The development of 2,4-DB expanded the utility of synthetic auxin herbicides to a broader range of important agricultural crops.
Role of 2,4-DB as a Pro-herbicide: Conversion to 2,4-D in Planta
A distinguishing feature of 2,4-DB is its function as a pro-herbicide. This means that 2,4-DB itself is not the primary phytotoxic agent. wikipedia.org Instead, its herbicidal activity is dependent on its conversion within the target plant into the highly active herbicide, 2,4-D. wikipedia.orgcambridge.org
This conversion is achieved through a biochemical process known as beta-oxidation. cambridge.org In this process, the butyric acid side chain of the 2,4-DB molecule is shortened, resulting in the formation of 2,4-D. nih.gov The selectivity of 2,4-DB is rooted in the differing abilities of various plant species to perform this beta-oxidation.
Susceptible broadleaf weeds readily metabolize 2,4-DB to 2,4-D, leading to the characteristic symptoms of synthetic auxin herbicides and eventual plant death. cambridge.org In contrast, many tolerant legume crops lack the efficient enzymatic machinery to carry out this conversion, or they metabolize the resulting 2,4-D more rapidly, thus avoiding lethal concentrations of the active herbicide. cambridge.org This differential metabolism is the primary mechanism conferring the crop safety of 2,4-DB in legumes. cambridge.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOVXKWQTYUMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201035006 | |
| Record name | 2-(2,4-Dichlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6956-86-1 | |
| Record name | 2-(2,4-Dichlorophenoxy)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6956-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-(2,4-dichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006956861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6956-86-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-Dichlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Physiological Mechanism of Herbicidal Action Via 2,4 D Metabolite
Auxin Mimicry: Interaction with Plant Hormone Systems
At the core of its herbicidal action, 2,4-D functions as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), the most common endogenous auxin. scispace.comunl.edupressbooks.pub Structurally similar to IAA, 2,4-D is recognized by the plant's auxin perception and signaling machinery. scispace.com However, unlike IAA, which is tightly regulated through synthesis, transport, and degradation, 2,4-D is highly stable and persists in plant tissues for long periods. scispace.comnih.gov This persistence leads to a continuous and overwhelming stimulation of auxin-responsive pathways, triggering a series of physiological disruptions that are lethal to susceptible dicotyledonous plants. nih.govinvasive.org
The molecular basis of 2,4-D's action begins with its binding to the auxin co-receptor complex. This complex consists of an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its close homologs, the AUXIN SIGNALING F-BOX (AFB) proteins, and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. nih.govnih.gov
2,4-D acts as a "molecular glue," enhancing the interaction between the TIR1/AFB protein and the Aux/IAA repressor. researchgate.net This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex (an E3 ubiquitin ligase) and subsequent degradation by the 26S proteasome. nih.gov The degradation of these repressor proteins liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of a multitude of auxin-responsive genes. nih.gov
Because 2,4-D is not easily metabolized by the plant, it causes a sustained removal of the Aux/IAA repressors. scispace.com This leads to a massive and prolonged overstimulation of the signal transduction pathway, resulting in uncontrolled and disorganized growth. nih.govnih.govmdpi.com
| Component | Type | Function in the Presence of 2,4-D | Reference |
|---|---|---|---|
| 2,4-D | Synthetic Auxin | Binds to the TIR1/AFB-Aux/IAA co-receptor complex, mimicking natural auxin (IAA). | scispace.comunl.edu |
| TIR1/AFB | F-box Protein / Auxin Receptor | Recognizes and binds 2,4-D, which enhances its affinity for Aux/IAA repressors. | nih.govnih.gov |
| Aux/IAA | Transcriptional Repressor | Degraded by the 26S proteasome following ubiquitination, removing repression of ARFs. | nih.gov |
| SCFTIR1/AFB | E3 Ubiquitin Ligase Complex | Marks Aux/IAA proteins for degradation. | nih.gov |
| ARF | Auxin Response Factor (Transcription Factor) | Released from repression to activate the expression of auxin-responsive genes, leading to uncontrolled growth. | nih.gov |
Plant growth and development are meticulously controlled by the balance, or homeostasis, between different classes of hormones, particularly auxins and cytokinins. nih.gov Auxins primarily promote root development and cell elongation, while cytokinins are key for cell division and shoot growth. byjus.com The introduction of a persistent synthetic auxin like 2,4-D severely disrupts this delicate equilibrium. researchgate.net
The overabundance of auxin activity triggered by 2,4-D can influence cytokinin biosynthesis and signaling pathways. nih.gov For instance, auxin has been shown to downregulate the biosynthesis of cytokinins. nih.gov This hormonal imbalance contributes to the observed abnormal growth, where processes like cell division and differentiation become uncoordinated, leading to the formation of undifferentiated tissue (callus) and damaging vascular tissues. researchgate.net The disruption of auxin-cytokinin homeostasis is a critical factor in the collapse of normal plant development and contributes significantly to the herbicidal effect. researchgate.net
Cellular and Subcellular Responses in Susceptible Dicotyledonous Plants
The molecular chaos initiated by 2,4-D manifests as profound and lethal changes at the cellular and subcellular levels in susceptible dicots. These plants are unable to effectively metabolize and inactivate the synthetic auxin, leading to a cascade of destructive cellular events.
One of the most visible effects of 2,4-D is the induction of aberrant cell division and elongation. researchgate.net The overstimulation of auxin-responsive genes leads to uncontrolled cellular growth. orst.edu Unlike natural auxins which promote coordinated elongation, 2,4-D often triggers cell division more potently than elongation, leading to a proliferation of disorganized cells, particularly in the vascular tissues. nih.govresearchgate.net This uncontrolled growth results in symptoms such as stem and petiole twisting (epinasty), tissue swelling, and callus formation, which ultimately crush the phloem and xylem, disrupting the transport of water and nutrients and leading to plant death. researchgate.netorst.edu
Auxins play a central role in regulating cell wall plasticity, a process essential for cell growth. According to the "acid growth hypothesis," auxins stimulate proton pumps (H+-ATPases) in the cell membrane, which acidify the cell wall. This acidic environment activates pH-sensitive proteins called expansins, which disrupt the bonds between cellulose (B213188) microfibrils and hemicellulose, increasing cell wall extensibility or "plasticity". researchgate.net
The persistent action of 2,4-D leads to sustained acidification of the cell wall, resulting in abnormal and enhanced cell wall plasticity. researchgate.netresearchgate.net This allows cells to elongate uncontrollably under turgor pressure, contributing to the rapid and disorganized tissue growth that characterizes the herbicidal effects of synthetic auxins. researchgate.net This uncontrolled expansion can ultimately lead to the rupture of cellular structures.
The herbicidal action of 2,4-D is also linked to its profound impact on protein synthesis. invasive.org At low concentrations, synthetic auxins can stimulate the synthesis of RNA, DNA, and proteins, which is a component of their growth-promoting effect. invasive.org However, at the higher, herbicidal concentrations that persist in susceptible plants, this stimulation becomes uncontrolled. The massive upregulation of gene transcription leads to an abnormal increase in the biosynthesis of proteins. researchgate.net
This process exhausts the plant's energy and metabolic resources. chemicalwarehouse.com Furthermore, some studies suggest that while initial protein synthesis is stimulated, prolonged exposure to high concentrations of 2,4-D can eventually become inhibitory or lead to the production of non-functional proteins, contributing to cellular dysfunction and death. nih.gov The dysregulation of protein synthesis is a critical metabolic disruption that underlies the terminal decline of the plant. jci.org
| Cellular Process | Effect of 2,4-D | Physiological Consequence | Reference |
|---|---|---|---|
| Cell Division & Elongation | Uncontrolled and uncoordinated stimulation. | Tissue swelling, epinasty, vascular tissue damage, eventual plant death. | researchgate.netorst.eduresearchgate.net |
| Cell Wall Plasticity | Sustained acidification and activation of expansins. | Abnormal cell expansion, loss of structural integrity. | researchgate.net |
| Protein Synthesis | Initial massive stimulation followed by dysregulation. | Depletion of metabolic resources, accumulation of potentially non-functional proteins, cellular collapse. | invasive.orgresearchgate.netnih.gov |
Induction of Ethylene (B1197577) and Abscisic Acid (ABA) Production
One of the well-documented effects of auxinic herbicides like 2,4-D in susceptible dicotyledonous plants is the overproduction of the plant hormones ethylene and abscisic acid (ABA). xtbg.ac.cnnih.gov Following treatment with 2,4-D, there is a significant upregulation of genes associated with the biosynthesis of these hormones. researchgate.net This hormonal imbalance is a critical component of the herbicidal action, leading to accelerated senescence and ultimately, plant death. xtbg.ac.cnresearchgate.netnih.gov
The herbicidal mechanism involves the activation of the auxin receptor system, which leads to a permanent upregulation of auxin responses. nih.gov This sustained signaling triggers a cascade of downstream effects, including significant increases in ethylene and ABA production. nih.govresearchgate.net Ethylene, a gaseous hormone, is strongly associated with processes like fruit ripening, senescence, and abscission (leaf fall). byjus.comlibretexts.org The excessive ethylene induced by 2,4-D promotes these processes prematurely, contributing to the rapid decline of the plant. xtbg.ac.cnresearchgate.net
| Hormone | Effect of 2,4-D | Physiological Consequences |
|---|---|---|
| Ethylene | Significant overproduction | Accelerated senescence, leaf epinasty, flower wilting, abscission. researchgate.netbyjus.comlibretexts.orgnih.gov |
| Abscisic Acid (ABA) | Upregulation of synthesis | Inhibition of growth, stomatal closure, induction of dormancy, contribution to stress response. nih.govbyjus.comlibretexts.org |
Differential Physiological Responses in Monocotyledonous versus Dicotyledonous Plants
A defining characteristic of 2-(2,4-Dichlorophenoxy)butanoic acid, through its active form 2,4-D, is its selective herbicidal action. It is highly effective in controlling broadleaf (dicotyledonous) weeds while leaving most narrow-leaf (monocotyledonous) crops, such as wheat, corn, and rice, largely unaffected. researchgate.netnih.govmt.govwikipedia.org This selectivity was revolutionary in weed management, allowing for post-emergence control of dicot weeds within monocot crops. wikipedia.org
In sensitive dicot plants, exposure to 2,4-D leads to a series of dramatic physiological responses. These include uncontrolled and unsustainable growth, epinasty (downward bending and twisting of leaves and stems), damage to vascular tissues, and general malformation, culminating in plant death. researchgate.netnih.govmt.gov In contrast, monocot plants exhibit a much higher tolerance, showing few to no symptoms when exposed to the same concentrations of the herbicide. researchgate.netnih.gov
Mechanisms Underlying Selective Herbicidal Action
The precise molecular basis for the differential sensitivity between monocots and dicots is complex and multifaceted, though several key mechanisms have been proposed. stackexchange.com It is not due to a fundamental difference in the primary auxin signaling pathway, as the mechanisms of auxin biosynthesis, transport, and signal transduction are generally conserved between the two plant groups. stackexchange.com Instead, the selectivity appears to arise from a combination of anatomical and metabolic differences. oup.comstackexchange.com
Key factors contributing to selectivity include:
Altered Vascular Anatomy: The structure of the vascular system differs significantly between monocots and dicots. In dicot stems, vascular tissues (xylem and phloem) are arranged in a ring, possessing a cambium that allows for secondary growth. stackexchange.com In monocot stems, these tissues are scattered in bundles and lack a vascular cambium. stackexchange.com This structural difference may influence the translocation and accumulation of the herbicide, potentially leading to the phloem collapse and "strangulation" observed in dicots but not monocots. stackexchange.comcore.ac.uk
Metabolic Detoxification: Monocotyledonous plants, like grasses, are generally more efficient at metabolizing and detoxifying 2,4-D. oup.comstackexchange.com They can more rapidly break down the active herbicide into harmless metabolites or conjugate it to molecules like sugars, effectively inactivating it. oup.comcore.ac.uk Dicot weeds, on the other hand, are less capable of this rapid degradation, allowing the herbicide to persist and exert its toxic effects. xtbg.ac.cnstackexchange.com
Limited Translocation: Differences in the efficiency of herbicide transport may also play a role. Some studies suggest that limited translocation of the exogenous auxin in monocots prevents it from reaching and accumulating at the meristematic tissues where it would cause the most damage. stackexchange.com
Altered Perception: While the core auxin receptors are conserved, subtle differences in the perception or binding of the synthetic auxin at the receptor sites in monocots could contribute to their tolerance. oup.comstackexchange.com
| Mechanism | Dicotyledonous Plants (Susceptible) | Monocotyledonous Plants (Tolerant) |
|---|---|---|
| Vascular Structure | Tissues arranged in a ring; susceptible to disruption and collapse. stackexchange.com | Vascular bundles are scattered; less prone to systemic disruption. stackexchange.com |
| Metabolism | Slow degradation and detoxification of 2,4-D. xtbg.ac.cn | Rapid metabolism and conjugation, leading to inactivation. oup.comstackexchange.com |
| Translocation | Efficient transport to meristems, causing lethal accumulation. mt.gov | Potentially limited translocation, preventing accumulation at target sites. stackexchange.com |
Transport and Translocation Dynamics within Plant Systems
2,4-D is a systemic herbicide, meaning it is absorbed by the plant and moved throughout its vascular system to reach its sites of action. mt.govcore.ac.uk It is typically applied to the foliage and absorbed through the leaves. mt.gov Once inside the plant, it is mobile in both the xylem and the phloem. core.ac.ukbyjus.com
Phloem Transport: Movement in the phloem is crucial for a systemic herbicide's effectiveness, as this vascular tissue transports sugars (photoassimilates) from the leaves (source) to areas of active growth and metabolism, such as meristems, roots, and developing fruits (sinks). byjus.comyoutube.com By entering the phloem, 2,4-D is actively translocated to these vital areas, where it causes uncontrolled growth and disrupts normal function. mt.govcore.ac.uk The mobility of 2,4-D in the phloem is facilitated by its chemical nature as a weak acid. unl.edu According to the "ion trap" or "weak acid" model, the non-ionized, more lipophilic form of the herbicide can cross cell membranes to enter the slightly alkaline environment of the phloem's sieve tubes. Once inside, it dissociates into its ionized, more hydrophilic form, which is less able to diffuse back out across the membrane, effectively "trapping" it within the phloem for long-distance transport. unl.edu
Xylem Transport: The xylem transports water and minerals from the roots to the rest of the plant. byjus.comyoutube.com While the primary movement of foliar-applied 2,4-D is downwards towards the roots and other sinks via the phloem, it can also move between the xylem and phloem. core.ac.ukunl.edu This allows for a more thorough distribution throughout the entire plant.
The efficiency of translocation can be influenced by environmental factors such as temperature and the plant's physiological state. core.ac.uk For instance, conditions that favor active photosynthesis and sugar transport will generally enhance the translocation of the herbicide to sink tissues. core.ac.uk Conversely, impaired transport, whether due to environmental stress or genetic resistance mechanisms, can significantly reduce the herbicide's efficacy. nih.govcore.ac.uk In some resistant weed biotypes, the mechanism of resistance has been identified as reduced translocation of 2,4-D away from the treated leaf, preventing it from reaching its target sites in lethal concentrations. nih.govfrontiersin.org
Metabolism and Biotransformation of 2,4 Db in Biological Systems
In Planta Conversion of 2,4-DB to 2,4-D (Active Form)
2,4-DB itself has minimal phytotoxicity. ucanr.edu Its herbicidal action is dependent on its conversion to 2,4-dichlorophenoxyacetic acid (2,4-D), a potent synthetic auxin herbicide, within the plant. wikipedia.org This bioactivation occurs through a process called beta-oxidation.
Beta-oxidation is a catabolic process that breaks down fatty acid molecules. wikipedia.orgpharmaguideline.com In the context of 2,4-DB, the butyric acid side chain undergoes sequential cleavage, removing two carbon atoms at a time to form the acetic acid side chain of 2,4-D. wikipedia.org This conversion from a non-phytotoxic compound to a highly active one is what ultimately leads to the disruption of normal plant growth and subsequent death of the weed. ucanr.edu
The selectivity of 2,4-DB as an herbicide is attributed to the differential rates of beta-oxidation among plant species. Many broadleaf weeds readily convert 2,4-DB to 2,4-D, leading to their demise. Conversely, tolerant crops such as alfalfa and soybeans metabolize 2,4-DB at a much slower rate, preventing the accumulation of toxic levels of 2,4-D.
Metabolic Pathways of 2,4-D in Plants
Once converted to its active form, 2,4-D, the molecule undergoes further metabolic processes in plants, which can be broadly categorized into Phase I and Phase II reactions. These pathways are generally aimed at detoxifying the herbicide and reducing its biological activity.
Phase I reactions introduce or expose functional groups on the 2,4-D molecule, making it more water-soluble and susceptible to further metabolism. unl.edufrontiersin.org The primary Phase I biotransformations for 2,4-D are ring hydroxylation and side-chain cleavage.
Ring hydroxylation involves the addition of a hydroxyl (-OH) group to the aromatic ring of the 2,4-D molecule. This process can lead to the formation of various hydroxylated metabolites, such as 4-hydroxy-2,5-dichlorophenoxyacetic acid and 4-hydroxy-2,3-dichlorophenoxyacetic acid. nih.govresearchgate.net Side-chain cleavage, on the other hand, results in the breakdown of the acetic acid side chain, leading to the formation of 2,4-dichlorophenol (B122985). researchgate.net
Cytochrome P450 monooxygenases (CYP450s) are a large and diverse group of enzymes that play a critical role in Phase I metabolism of a wide range of compounds, including herbicides. frontiersin.orgmdpi.com These enzymes are primarily responsible for catalyzing oxidative reactions, such as the ring hydroxylation of 2,4-D. frontiersin.orgbioone.org
The involvement of CYP450s in 2,4-D metabolism has been demonstrated in various plant species. researchgate.netresearchgate.net For instance, in resistant populations of common waterhemp (Amaranthus tuberculatus), rapid metabolism of 2,4-D, potentially mediated by CYP450s, was identified as a key resistance mechanism. researchgate.netunl.edu Inhibition of CYP450 activity in these resistant plants led to a significant decrease in their ability to tolerate 2,4-D. researchgate.net
| Plant Species | Key Finding | Significance |
|---|---|---|
| Common waterhemp (Amaranthus tuberculatus) | Resistant populations exhibited a 2,4-D half-life of 22 hours compared to 105 hours in susceptible plants. researchgate.net | Demonstrates rapid metabolism as a resistance mechanism. researchgate.net |
| Tobacco (Nicotiana tabacum) | Cultured cells treated with 2,4-D showed metabolism of other herbicides, and specific CYP450s (CYP71A11 and CYP81B2) were identified. researchgate.net | Indicates that 2,4-D can induce CYP450s that metabolize various xenobiotics. researchgate.net |
| Palmer amaranth (B1665344) (Amaranthus palmeri) | Resistant plants metabolized approximately 20% to 30% more 2,4-D than susceptible plants at various time points after treatment. bioone.org | Highlights enhanced metabolism as a significant factor in 2,4-D resistance. bioone.org |
Following Phase I biotransformation, the modified 2,4-D metabolites undergo Phase II conjugation reactions. unl.edu In this phase, the metabolites are coupled with endogenous molecules such as amino acids or sugars. unl.eduuomus.edu.iq This process further increases their water solubility and facilitates their sequestration or transport within the plant, effectively detoxifying the herbicide. ucanr.eduunl.edu
One of the key Phase II pathways for 2,4-D is conjugation with amino acids. nih.gov The carboxylic acid group of 2,4-D or its hydroxylated metabolites can form an amide bond with the amino group of an amino acid. unl.edu
The most common amino acids involved in this conjugation process are aspartic acid and glutamic acid. nih.govunl.edu The formation of N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid and N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid has been observed in various plant species, including beans and soybeans. nih.gov While these conjugates are generally considered to be detoxification products, some studies suggest that they may be reversible, potentially releasing free 2,4-D back into the plant system. nih.gov
Another major Phase II pathway involves the glycosylation of the hydroxylated 2,4-D metabolites formed during Phase I. nih.gov In this process, a sugar molecule, typically glucose, is attached to the hydroxyl group of the metabolite. This results in the formation of O-glucosides, such as 4-O-beta-D-glucosides of 4-hydroxy-2,5-dichloro- and 4-hydroxy-2,3-dichloro-phenoxy-acetic acids. nih.gov
These glycosylated conjugates can then undergo further modification through malonylation, where a malonyl group is attached to the sugar moiety. researchgate.netresearchgate.net Malonylation is a common step in the metabolism of xenobiotic glucosides in plants and is thought to play a role in their transport and storage, often within the plant's vacuole. researchgate.net
| Conjugation Type | Example Conjugate | Plant Species Observed In |
|---|---|---|
| Amino Acid Conjugation | N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid nih.gov | Bean, Soybean nih.gov |
| Amino Acid Conjugation | N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid nih.gov | Bean, Soybean nih.gov |
| Glycosylation | 1-O-(2,4-dichlorophenoxyacetyl)-beta-D-glucose nih.gov | Cereals nih.gov |
| Glycosylation | 4-O-beta-D-glucoside of 4-hydroxy-2,5-dichlorophenoxyacetic acid nih.gov | Bean, Soybean nih.gov |
| Glycosylation | 4-O-beta-D-glucoside of 4-hydroxy-2,3-dichlorophenoxyacetic acid nih.gov | Bean, Soybean nih.gov |
Characterization of Detoxification versus Activation Pathways
The biological activity of 2-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) is fundamentally dependent on its metabolic fate within a plant, which dictates whether the compound is detoxified or activated into a potent herbicide. This selectivity forms the basis of its use for controlling broadleaf weeds in tolerant legume crops.
Activation Pathway: In susceptible plant species, 2,4-DB undergoes a process of metabolic activation through β-oxidation of its butanoic acid side chain. This process sequentially removes two-carbon units, converting the relatively harmless 2,4-DB into the highly phytotoxic 2,4-Dichlorophenoxyacetic acid (2,4-D). cambridge.org Once activated to 2,4-D, the compound mimics natural plant auxins at high concentrations, leading to uncontrolled cell division and growth, ultimately causing vascular tissue destruction and plant death. frontiersin.org This bioactivation is the primary mechanism of herbicidal action in susceptible weeds like redroot pigweed (Amaranthus retroflexus) and common cocklebur (Xanthium pensylvanicum). cambridge.org
Detoxification Pathways: In contrast, tolerant plants, such as legumes like alfalfa (Medicago sativa) and red clover (Trifolium pratense), exhibit a different metabolic response. cambridge.org While these tolerant species are also capable of converting 2,4-DB to 2,4-D, their tolerance is attributed to a combination of factors that limit the accumulation of the toxic metabolite. cambridge.org These factors include less efficient absorption and translocation of the parent compound and, crucially, a more rapid degradation and detoxification of the 2,4-D that is formed. cambridge.org
Further detoxification mechanisms in tolerant and resistant plants involve classic Phase I and Phase II metabolic reactions. Phase I reactions, often mediated by cytochrome P450 monooxygenases, can hydroxylate the 2,4-D molecule. nih.govnih.gov This is followed by Phase II conjugation, where enzymes such as glycosyltransferases attach sugar molecules (e.g., glucose) to the hydroxylated intermediate. nih.govnih.govconsensus.app These conjugation reactions increase the water solubility of the compound, facilitating its sequestration into vacuoles or cell walls, effectively neutralizing its herbicidal activity. nih.gov This multi-faceted metabolic defense prevents the accumulation of phytotoxic 2,4-D, allowing the tolerant plant to survive.
Microbial Degradation of 2,4-DB and 2,4-D in Soil and Aquatic Environments
The persistence of 2,4-DB and its active metabolite 2,4-D in the environment is largely governed by the activity of soil and aquatic microorganisms. Microbial degradation is the primary mechanism for the breakdown and detoxification of these herbicides in many ecosystems. nih.govjuniperpublishers.com Numerous microorganisms have demonstrated the ability to utilize these compounds as a source of carbon and energy, playing a crucial role in their environmental fate. scielo.br
Identification of Key Microbial Species and Enzyme Systems Involved
A diverse array of microorganisms, including bacteria and fungi, are capable of degrading 2,4-D, and by extension, its precursor 2,4-DB.
Bacterial Degradation: Several bacterial genera have been identified as potent degraders of 2,4-D. Notable among these are:
Pseudomonas : Various species within this genus are well-documented 2,4-D degraders. nih.govnih.gov For instance, Pseudomonas cepacia has been isolated from peat and shown to utilize 2,4-D as a sole carbon source. nih.gov
Cupriavidus : Cupriavidus necator (formerly known as Ralstonia eutropha) is a model organism for studying 2,4-D degradation, possessing the well-characterized tfd genes. nih.govresearchgate.net
Flavobacterium : Species of Flavobacterium have been isolated from contaminated soils and identified as having 2,4-D degrading capabilities. scielo.br
Other Genera: Other important bacterial degraders include Achromobacter, Sphingomonas, and Ochrobactrum. nih.gov
The enzymatic pathway for 2,4-D degradation in bacteria is well-elucidated, particularly the one encoded by the plasmid-borne tfd genes. This pathway involves several key enzymes:
α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA): Initiates the degradation by cleaving the side chain of 2,4-D to form 2,4-Dichlorophenol (2,4-DCP). nih.govresearchgate.net
2,4-DCP hydroxylase (TfdB): Hydroxylates 2,4-DCP to produce 3,5-dichlorocatechol. researchgate.net
Chlorocatechol 1,2-dioxygenase (TfdC): Cleaves the aromatic ring of dichlorocatechol. nih.gov Subsequent enzymes (TfdD, TfdE, TfdF) further process the intermediates, which eventually enter the tricarboxylic acid (TCA) cycle. nih.gov
Fungal Degradation: Filamentous fungi also contribute significantly to the breakdown of phenoxy herbicides. Several genera have been shown to degrade 2,4-D:
Aspergillus researchgate.net
Penicillium scielo.br
Fusarium
Trichoderma epa.gov
Fungal degradation often involves oxidative enzymes like cytochrome P450s and peroxidases, which transform the herbicide into less toxic compounds through hydroxylation and conjugation. researchgate.net
Table 1: Key Microbial Genera Involved in 2,4-D Degradation
| Kingdom | Genus | Reference(s) |
|---|---|---|
| Bacteria | Pseudomonas | nih.gov, nih.gov |
| Bacteria | Cupriavidus | nih.gov, researchgate.net |
| Bacteria | Flavobacterium | scielo.br |
| Bacteria | Achromobacter | nih.gov |
| Bacteria | Sphingomonas | nih.gov |
| Fungi | Aspergillus | researchgate.net |
| Fungi | Penicillium | scielo.br |
| Fungi | Trichoderma | epa.gov |
Biodegradation Kinetics and Environmental Factors Influencing Degradation Rates
The rate at which 2,4-DB and 2,4-D are degraded in the environment is not constant but is influenced by a complex interplay of biodegradation kinetics and various environmental factors.
Biodegradation Kinetics: The degradation of 2,4-D in soil and water generally follows first-order kinetics, with its persistence often measured by its half-life (the time required for 50% of the initial amount to dissipate). The half-life of 2,4-D can vary significantly, ranging from a few days to several months. juniperpublishers.comcdc.gov In aerobic mineral soils, the half-life can be as short as 6.2 days, while in anaerobic aquatic conditions, it can extend to over 300 days. cdc.gov The rate of degradation is often dependent on the initial concentration of the herbicide and the size and acclimatization of the degrading microbial population. nih.gov
Environmental Factors: Several key environmental factors can significantly influence the rate of microbial degradation:
Soil Moisture: Moisture content is critical for microbial activity. Optimal degradation rates occur in moist soils, whereas dry conditions can significantly slow down the process by limiting microbial growth and substrate availability. nih.gov
Temperature: Like most biological processes, herbicide degradation is temperature-dependent. Warmer temperatures generally increase the rate of microbial metabolism and thus accelerate degradation, while cold conditions can lead to a much longer persistence of the herbicide in the soil. juniperpublishers.com
pH: Soil and water pH affects both the chemical state of the herbicide and the activity of microbial populations. Degradation of 2,4-D by some bacteria, like Pseudomonas cepacia, has been found to be optimal at acidic pH. nih.gov However, very low pH can also be inhibitory. nih.gov
Oxygen Availability: Aerobic degradation of 2,4-D is typically much faster than anaerobic degradation. juniperpublishers.com The availability of oxygen is therefore a critical factor, with half-lives being significantly shorter in well-aerated surface soils and waters compared to anoxic sediments or waterlogged soils. juniperpublishers.comcdc.gov
Table 2: Influence of Environmental Factors on 2,4-D/2,4-DB Degradation Rate
| Factor | Effect on Degradation Rate | Rationale | Reference(s) |
|---|---|---|---|
| Temperature | Increases with higher temperatures (up to an optimum) | Enhances microbial metabolic activity. | juniperpublishers.com |
| Moisture | Increases with optimal moisture levels | Essential for microbial growth and substrate diffusion. | nih.gov |
| pH | Optimal rates at specific pH ranges (e.g., acidic for some bacteria) | Affects microbial enzyme activity and herbicide speciation. | nih.gov |
| Organic Matter | Can increase or decrease rate | Stimulates microbial populations but can also increase sorption, reducing bioavailability. | researchgate.net, nih.gov |
| Oxygen | Significantly higher in aerobic vs. anaerobic conditions | Aerobic pathways are generally more efficient for degradation. | juniperpublishers.com, cdc.gov |
Herbicide Resistance Evolution and Management Strategies in Weeds to 2,4 Db/2,4 D
Global Incidence and Distribution of 2,4-DB/2,4-D Resistant Weed Biotypes
The first cases of resistance to 2,4-D were identified in wild carrot (Daucus carota) and spreading dayflower (Commelina diffusa) as early as 1957. nih.gov Since then, resistance to synthetic auxin herbicides has been documented in numerous weed species across various agricultural systems worldwide. As of recent reports, 41 weed species in 22 countries have developed resistance to this class of herbicides. mdpi.com The incidence of resistance is often linked to cropping systems with a heavy reliance on synthetic auxins, such as in cereals, pastures, and, more recently, in transgenic crops engineered for 2,4-D tolerance. nih.gov
The widespread use of 2,4-D in wheat, for example, has been associated with the emergence of resistant populations of common poppy (Papaver rhoeas) in Spain and wild mustard (Sinapis arvensis) in Canada. regulations.gov In rice production systems, particularly in Southeast Asia, resistance has been confirmed in species such as Limnocharis flava, Sphenoclea zeylanica, and Fimbristylis miliacea. regulations.govresearchgate.net The United States has the highest number of unique herbicide-resistant weed cases, followed by Australia and Canada. uwa.edu.au
Below is an interactive table detailing a selection of weed biotypes that have evolved resistance to 2,4-D and the countries where they have been reported.
Biochemical Mechanisms of Non-Target Site Resistance (NTSR)
Non-target site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching its molecular target, without any modification of the target site itself. researchgate.net For 2,4-D and other synthetic auxins, NTSR is the predominant form of resistance and typically involves enhanced herbicide metabolism or altered herbicide uptake and translocation. consensus.appnih.gov
One of the most significant NTSR mechanisms is the rapid metabolic detoxification of the herbicide by the resistant plant. nih.gov This process involves enzymatic reactions that convert the active herbicide molecule into non-toxic or less toxic metabolites, effectively preventing it from causing lethal damage. nih.gov
In susceptible dicotyledonous plants, 2,4-D is relatively stable, allowing it to accumulate and exert its herbicidal effect. In contrast, tolerant plants and resistant biotypes can rapidly break it down. nih.gov The primary metabolic pathway for 2,4-D in many resistant dicot weeds is ring hydroxylation, a Phase I detoxification reaction. frontiersin.orgresearchgate.net This is followed by Phase II conjugation, where a sugar molecule (like glucose) is attached to the hydroxylated 2,4-D, further detoxifying it and preparing it for sequestration. consensus.appresearchgate.net
Studies on resistant common poppy (Papaver rhoeas) from Spain identified the presence of two hydroxy metabolites in resistant plants that were not detected in susceptible plants, confirming enhanced metabolism as a key resistance mechanism. frontiersin.org Similarly, research on resistant Palmer amaranth (B1665344) (Amaranthus palmeri) and common waterhemp (Amaranthus tuberculatus) found that resistant plants metabolized a significantly higher percentage of [14C]2,4-D compared to susceptible plants. cambridge.orgcambridge.org The main metabolite identified in some degradation pathways is 2,4-dichlorophenol (B122985) (DCP), indicating cleavage of the herbicide's side chain. researchgate.netresearchgate.netethz.ch
The enzymatic engine driving enhanced metabolism is often a family of enzymes known as cytochrome P450 monooxygenases (P450s or CYPs). uwa.edu.aubiorxiv.org These enzymes are crucial for Phase I metabolism of a wide range of xenobiotics, including herbicides. nih.gov Resistance is frequently associated with the overexpression of specific P450 genes, leading to a higher concentration of the detoxifying enzymes in the plant's cells. uwa.edu.au
While the specific P450 genes responsible for 2,4-D resistance have been challenging to pinpoint in many weed species, their involvement is strongly implied. For instance, in resistant common waterhemp, corn poppy, and Palmer amaranth, the reversal of resistance by P450-inhibiting chemicals points directly to the role of these enzymes. mdpi.comnih.govcambridge.org The complexity of P450-based resistance lies in the vastness of the P450 gene superfamily in plants, which can contain hundreds of genes. uwa.edu.aubiorxiv.org The evolution of this resistance may involve single nucleotide polymorphisms, copy number variation, or changes in gene regulation that lead to the overexpression of these critical enzymes. uwa.edu.au
A key diagnostic tool for confirming metabolism-based resistance is the use of synergists, which are chemicals that inhibit the activity of metabolic enzymes like P450s. researchgate.net Malathion (B1675926), an organophosphate insecticide, and piperonyl butoxide (PBO), a common synergist in insecticide formulations, are known inhibitors of P450s. cambridge.orgnih.govdeepgreenpermaculture.com
When resistant weeds are pre-treated with one of these inhibitors before the application of 2,4-D, the resistance is often reversed or significantly reduced. nih.gov For example, dose-response experiments in resistant Papaver rhoeas, Amaranthus hybridus, Conyza species, and Parthenium hysterophorus showed that pre-treatment with malathion made the resistant plants susceptible to 2,4-D. mdpi.comfrontiersin.org This synergistic effect demonstrates that the resistance mechanism is dependent on the activity of malathion-inhibited P450 enzymes. mdpi.comcambridge.org In a resistant Palmer amaranth population, malathion increased sensitivity to 2,4-D, whereas PBO did not, suggesting that different P450 enzymes, with varying sensitivities to inhibitors, may be involved in the resistance. cambridge.orgbioone.org
Beyond metabolism, resistance can also be conferred by altering the movement of the herbicide within the plant. scielo.br This can involve reduced absorption (uptake) of the herbicide through the leaf cuticle or, more commonly, impaired translocation of the herbicide from the treated leaf to its sites of action in the meristematic tissues. nih.govnih.gov
Reduced uptake has been identified as a resistance mechanism in a few cases, such as in ground ivy (Glechoma hederacea) and prickly lettuce (Lactuca serriola). frontiersin.orgfrontiersin.org However, in many studies of 2,4-D resistant weeds, no significant differences in herbicide absorption were found between resistant and susceptible biotypes. cambridge.orgnih.gov
Altered translocation is a more frequently cited mechanism. In resistant biotypes of wild radish (Raphanus raphanistrum), common poppy (Papaver rhoeas), and yellow starthistle (Centaurea solstitialis), a significant reduction in the movement of 2,4-D out of the treated leaf was observed. nih.govfrontiersin.orgnih.gov This effectively confines the herbicide to a localized area, preventing it from reaching the growing points where it exerts its lethal effect. nih.gov This impaired transport is not due to sequestration in the vacuole but is hypothesized to be caused by alterations in cellular transport proteins, potentially ATP-binding cassette (ABC) transporters of the B subclass (ABCBs), which are involved in auxin transport. nih.govresearchgate.netoup.com Application of inhibitors of these auxin transporters to susceptible plants can mimic the resistant phenotype, lending strong support to this hypothesis. nih.govoup.com
The following table summarizes the primary NTSR mechanisms identified in various 2,4-D resistant weed species.
Other Potential NTSR Mechanisms (e.g., Differential Binding to Auxin-Binding Proteins)
Beyond transport and absorption, other NTSR mechanisms can contribute to resistance. Enhanced metabolic detoxification, where the herbicide is rapidly converted into non-toxic forms, is a significant mechanism in several weed species, often involving cytochrome P450 monooxygenases. mdpi.comnih.gov
Differential binding to auxin-binding proteins has also been implicated in resistance. nih.gov These proteins are part of the complex auxin signaling pathway, and alterations that reduce their affinity for synthetic auxins like 2,4-D could lead to a diminished herbicidal effect. This represents a subtle form of resistance that is mechanistically distinct from mutations at the primary target site. nih.govuwa.edu.au
Target Site Resistance (TSR) Mechanisms
TSR involves genetic modifications to the protein targeted by the herbicide, rendering it less sensitive. For synthetic auxins, the target site is the auxin co-receptor complex, which includes the TIR1/AFB F-box proteins and the Aux/IAA co-receptor proteins. pnas.orgnih.gov
The molecular action of 2,4-D involves its binding to the TIR1/AFB auxin receptor, which promotes the degradation of Aux/IAA transcriptional repressors. This degradation releases auxin response factors (ARFs), leading to the expression of auxin-responsive genes and ultimately, uncontrolled growth and plant death. pnas.orgnih.gov Mutations in the genes encoding these receptor components can prevent or reduce herbicide binding, thereby blocking the downstream signaling cascade.
Specific mutations in Aux/IAA genes have been identified as the cause of high-level resistance to synthetic auxins. For instance, a notable mechanism found in Sisymbrium orientale involves an in-frame, 27-base-pair deletion in the degron tail of the SoIAA2 gene. pnas.orgbiorxiv.org This deletion of nine amino acids reduces the binding affinity of the co-receptor for both the herbicide and the TIR1 receptor, stabilizing the repressor protein and conferring resistance. pnas.org More recently, a point mutation (Leu175Pro) in another auxin co-receptor gene, SoIAA34, was identified in a different S. orientale population, also resulting in 2,4-D resistance. nih.gov
The evolution of target-site resistance to synthetic auxins was initially thought to be rare. nih.gov This was attributed to the complexity of the auxin signaling pathway, which involves large families of genes for perception, signaling, and transport. nih.govpnas.org It was hypothesized that genetic redundancy (multiple genes performing the same function) and pleiotropy (one gene affecting multiple traits) would mean that a mutation conferring resistance might also cause detrimental effects on plant growth and development, creating a fitness penalty. pnas.orgnih.gov
However, weeds have overcome these barriers. The identification of resistance conferred by a single, dominant allele in species like Sisymbrium orientale and Kochia scoparia shows that simple genetic changes can lead to robust resistance. pnas.orguwa.edu.au Furthermore, detailed studies on the IAA2 deletion in S. orientale found no measurable fitness cost in terms of biomass or seed production, suggesting that this resistance trait is not likely to decrease in a population even if the herbicide selection pressure is removed. nih.gov
Molecular Basis of Resistance in Specific Weed Species Examples
Detailed molecular studies have elucidated the specific genetic changes responsible for resistance in several key agricultural weeds.
Table 2: Documented Molecular Mechanisms of Resistance to Synthetic Auxin Herbicides An interactive table summarizing specific mutations and mechanisms in various weed species.
| Weed Species | Mechanism Type | Gene(s) Involved | Specific Mutation/Alteration | Conferred Resistance | Reference |
| Sisymbrium orientale | TSR | SoIAA2 | 27-bp (9 amino acid) in-frame deletion in degron tail | 2,4-D, Dicamba | pnas.orgbiorxiv.org |
| Sisymbrium orientale | TSR | SoIAA34 | Point mutation leading to Leu175Pro substitution | 2,4-D, MCPA, Fluroxypyr | nih.gov |
| Sisymbrium orientale | NTSR | Unknown (transporter) | Reduced translocation of 2,4-D | 2,4-D | dntb.gov.ua |
| Raphanus raphanistrum | NTSR | Unknown (transporter) | Reduced translocation of 2,4-D | 2,4-D | oup.comnih.gov |
| Papaver rhoeas | NTSR | Cytochrome P450s | Enhanced metabolism of 2,4-D | 2,4-D | mdpi.commdpi.com |
| Papaver rhoeas | NTSR | Unknown | Reduced translocation of 2,4-D | 2,4-D | mdpi.com |
| Kochia scoparia | TSR | KsIAA16 | Point mutation leading to Gly to Asn substitution | Dicamba, 2,4-D, Fluroxypyr | pnas.org |
In Sisymbrium orientale , multiple resistance mechanisms have evolved. One population exhibits target-site resistance via a 27-bp deletion in the SoIAA2 gene, which reduces binding to the TIR1 receptor. pnas.org Another population was found to have a point mutation in the SoIAA34 gene. nih.gov Additionally, non-target-site resistance due to severely reduced translocation of 2,4-D out of the treated leaf has been characterized in other Australian populations of this species. dntb.gov.ua
In Raphanus raphanistrum , the primary mechanism of resistance identified is non-target-site resistance characterized by an inability to translocate 2,4-D from the treated leaf. oup.comnih.gov This appears to be caused by an inhibition of phloem loading, possibly due to an alteration in an ABCB-type auxin transporter. oup.com Research indicates that resistance in wild radish is complex, with different populations exhibiting subtly different alterations in auxin signaling. nih.gov
In Papaver rhoeas (corn poppy), resistance to 2,4-D has been attributed to non-target-site mechanisms. Studies have identified populations with both reduced translocation and enhanced metabolic degradation of the herbicide, with the latter likely mediated by cytochrome P450 enzymes. mdpi.commdpi.com
Case Studies
Amaranthus spp. (A. tuberculatus, A. palmeri, A. hybridus)
The genus Amaranthus, commonly known as pigweed, includes some of the most problematic agricultural weeds due to their rapid growth, high seed production, and propensity to evolve herbicide resistance.
Amaranthus palmeri (Palmer Amaranth): The first case of 2,4-D resistance in Palmer amaranth was confirmed in a Kansas population that had also developed resistance to four other herbicide modes of action. researchgate.netnih.gov This multiple-herbicide resistant (MHR) population exhibited a 3.2-fold resistance to 2,4-D. nih.gov Further research on a six-way resistant Palmer amaranth population from Kansas (KCTR) revealed a 6- to 11-fold resistance to 2,4-D, mediated by enhanced metabolism. bioone.org Studies have shown that temperature can influence the level of resistance, with one population exhibiting 23 times more resistance at high temperatures compared to just 2-fold resistance at lower temperatures, a phenomenon linked to more rapid 2,4-D metabolism at higher temperatures.
Amaranthus tuberculatus (Waterhemp): Resistance to 2,4-D in waterhemp has been documented in multiple U.S. states. A population from Nebraska was confirmed to be at least 30-fold resistant to 2,4-D. conicet.gov.ar Surveys in Minnesota found that 10% of waterhemp populations were resistant to 2,4-D, with some populations exhibiting resistance to as many as six different herbicide sites of action. researchgate.net In Wisconsin, 17% of tested accessions showed at least 50% survival after a standard 2,4-D application. bioone.org The primary mechanism of resistance in waterhemp is often enhanced metabolism of the herbicide.
Amaranthus hybridus (Smooth Pigweed): In Argentina, populations of A. hybridus have been identified with multiple resistance to 2,4-D, dicamba, and glyphosate. mdpi.comsbcpd.org Research indicates that the resistance to 2,4-D in these populations is due to enhanced metabolism, likely involving cytochrome P450 enzymes. mdpi.com One study found that resistant populations could have both reduced translocation and enhanced metabolism of 2,4-D. mdpi.com
Interactive Data Table: 2,4-D Resistance in Amaranthus Species
| Species | Location of Resistant Population | Resistance Factor (Fold-Increase) | Primary Mechanism of Resistance |
| A. palmeri | Kansas, USA | 3.2 to 23 | Enhanced Metabolism |
| A. tuberculatus | Nebraska, USA | >30 | Not specified in detail |
| A. tuberculatus | Minnesota, USA | Not specified | Not specified |
| A. hybridus | Argentina | Not specified | Enhanced Metabolism, Reduced Translocation |
Conyza spp. (Horseweed)
Conyza canadensis and Conyza sumatrensis are widespread weeds that have developed resistance to multiple herbicides. In a study of six different dicotyledonous weeds, the only resistance mechanism found in Conyza species from Hungary and France was enhanced metabolism. mdpi.com Interestingly, the application of malathion, a cytochrome P450 inhibitor, fully reversed the resistance, indicating a strong role for this enzyme family in the detoxification of 2,4-D. mdpi.com Another study on a C. sumatrensis biotype identified reduced translocation as a key resistance mechanism; 98.8% of the applied 2,4-D remained in the treated leaf of resistant plants, compared to significant movement in susceptible plants. nih.gov This biotype also exhibited a rapid necrotic response on the leaves, which may contribute to the reduced movement of the herbicide. scielo.brsemanticscholar.org
Papaver rhoeas (Corn Poppy)
Corn poppy is a major weed in European cereal crops, where resistance to 2,4-D has been widely reported. researchgate.net Initial studies in Spain pointed to reduced translocation of 2,4-D as a primary resistance mechanism, leading to lower ethylene (B1197577) production and greater survival in resistant plants. nih.gov Subsequent research on Spanish populations revealed that enhanced metabolism of 2,4-D, likely mediated by cytochrome P450 enzymes, also contributes to resistance. nih.gov Some populations exhibit both mechanisms, which can lead to higher levels of resistance. nih.gov A large-scale study across France confirmed that 2,4-D resistance was frequently associated with resistance to ALS-inhibiting herbicides, highlighting the issue of multiple resistance in this species. nih.gov
Raphanus raphanistrum (Wild Radish)
Wild radish is a significant weed in Australian grain production, where a high prevalence of 2,4-D resistance has been documented. uwa.edu.au The primary mechanism of resistance in several Australian populations is reduced translocation of 2,4-D out of the treated leaf. nih.gov This is not due to differences in herbicide uptake or metabolism but appears to be related to an alteration in an auxin transporter. nih.gov The inheritance of 2,4-D resistance in wild radish is often conferred by a single, highly dominant nuclear gene. uwa.edu.au Management strategies for resistant populations require alternative herbicide modes of action and non-chemical control techniques, as other synthetic auxins like MCPA and mecoprop (B166265) have shown limited effectiveness. cambridge.orguwa.edu.au
Hirschfeldia incana (Shortpod Mustard)
In Argentina, a biotype of H. incana has evolved multiple resistance to both 2,4-D and metsulfuron-methyl. mdpi.com A detailed study identified that reduced translocation was the sole mechanism contributing to 2,4-D resistance in this species. mdpi.com Unlike other resistant weeds, enhanced metabolism was not detected, and the resistance was not reversed by P450 inhibitors. mdpi.com
Kochia scoparia (Kochia)
Kochia is a problematic weed in the North American Great Plains and has developed resistance to multiple herbicide modes of action, including synthetic auxins. Historically, resistance to auxin herbicides in kochia has been rare but is becoming more common. cdnsciencepub.com Some biotypes are resistant to dicamba, 2,4-D, and fluroxypyr. cdnsciencepub.com While standalone applications of these herbicides may provide poor control (26% to 69%), three-way mixtures have been shown to increase control to 85% to 97%. nih.gov
Sinapis arvensis (Wild Mustard)
A biotype of wild mustard in Manitoba, Canada, was one of the earlier documented cases of resistance to auxin-mimicking herbicides, first reported in 1990. weedscience.org This population showed resistance to 2,4-D, dicamba, MCPA, and picloram. weedscience.org Research suggests that in some cases, resistance in this species may be conferred by a single dominant allele. nih.gov While some populations can be controlled by herbicides from other families, the cross-resistance within the synthetic auxin group limits chemical control options. weedscience.org
Interactive Data Table: Mechanisms of 2,4-D Resistance in Various Weed Species
| Weed Species | Primary Resistance Mechanism(s) |
| Conyza spp. | Enhanced Metabolism, Reduced Translocation |
| Papaver rhoeas | Reduced Translocation, Enhanced Metabolism |
| Raphanus raphanistrum | Reduced Translocation |
| Hirschfeldia incana | Reduced Translocation |
| Kochia scoparia | Not specified in detail |
| Sinapis arvensis | Not specified in detail |
Implications for Integrated Weed Management (IWM) and Sustainable Agriculture
The evolution of resistance to 2,4-D and, by extension, 2,4-DB, has significant implications for weed management and the long-term sustainability of agricultural systems. Over-reliance on a single herbicide or mode of action creates intense selection pressure, inevitably leading to the selection of resistant individuals. usda.gov The case studies above demonstrate that resistance is not an isolated issue but a widespread and complex problem, often involving multiple resistance to different herbicide classes.
Integrated Weed Management (IWM) provides a framework for addressing this challenge by combining multiple control tactics to manage weed populations in a way that is economically viable, environmentally sound, and sustainable. usda.govillinois.edu Key components of an IWM program for managing auxin-resistant weeds include:
Herbicide Rotation and Mixtures: The cornerstone of chemical resistance management is the rotation of herbicides with different modes of action and the use of tank mixtures. numberanalytics.com This strategy reduces the selection pressure for any single herbicide type. For instance, in systems where 2,4-D resistance is present, herbicides from other groups should be used.
Use of Pre-emergence Herbicides: Applying residual pre-emergence herbicides can control weeds before they emerge, reducing the reliance on post-emergence applications of herbicides like 2,4-D and thus lowering the selection pressure. bayer.com
Cultural Practices: Cultural methods aim to create an environment that favors the crop over the weeds. These practices include:
Crop Rotation: Rotating crops disrupts weed life cycles and allows for the use of different herbicide programs. mdpi.comcambridge.org
Cover Crops: Planting cover crops during fallow periods can suppress weed growth by competing for resources and providing a physical barrier. mdpi.comtbpsci.com
Competitive Cultivars and Planting Density: Using crop varieties that are more competitive with weeds and optimizing planting density can help shade out and suppress weed growth. usda.gov
Mechanical and Physical Control: Tillage can be used to control emerged weeds before planting. numberanalytics.com While conservation tillage systems are beneficial for soil health, they often increase reliance on herbicides, creating a need to integrate other non-chemical methods. cambridge.org
Preventative Measures: Preventing the introduction and spread of resistant weed seeds is crucial. This includes cleaning farm equipment between fields and managing weeds in non-crop areas. illinois.edu
Environmental Behavior and Transport Dynamics of 2,4 Db and Its Metabolites
Fate in Soil Environments
The persistence and movement of 2,4-DB in terrestrial ecosystems are influenced by a complex interplay of soil properties and microbial activity. The primary route of dissipation in soil is transformation, with a key metabolite being 2,4-D. epa.gov The half-life of 2,4-DB in mineral soils is approximately 24.5 days. epa.gov
The extent to which 2,4-D, the primary metabolite of 2,4-DB, binds to soil particles is a critical factor in its environmental mobility. Adsorption is influenced by soil composition, with higher organic matter and clay content generally leading to increased sorption. acs.orgnih.gov Conversely, desorption, the release of the compound back into the soil solution, is also a key process. Studies have shown that a significant portion of adsorbed 2,4-D can be desorbed, indicating that the binding is often weak. For instance, in one study, 28.33% of sorbed 2,4-D was desorbed from a clay soil. The Freundlich isotherm model is often used to describe the adsorption behavior of 2,4-D in soil. acs.orgnih.govpublish.csiro.au
Due to its mobility in certain soil types, 2,4-D has the potential to leach into groundwater. acs.orgnih.gov This risk is particularly pronounced in coarse-grained sandy soils that are low in organic matter. epa.gov The low adsorption of 2,4-D in such soils facilitates its downward movement with percolating water. nih.govepa.gov The Groundwater Ubiquity Score (GUS), a measure of a pesticide's potential to move towards groundwater, can be calculated to assess this risk. Studies have indicated that 2,4-D is prone to leaching from surface soil to groundwater, which could impact drinking water quality. acs.orgnih.gov While 2,4-D has been detected at low concentrations in shallow groundwater, its presence is a concern due to the widespread use of phenoxy herbicides. wikipedia.orgacs.orgbeyondpesticides.org
Soil pH and organic matter content are primary drivers of 2,4-D mobility. Adsorption of 2,4-D generally increases as soil pH decreases. epa.govmdpi.com In more acidic soils, 2,4-D is more strongly adsorbed, reducing its mobility. Conversely, in alkaline soils, sorption decreases, leading to increased mobility. acs.orgnih.gov Organic matter content is also directly correlated with adsorption; soils with higher organic carbon content exhibit greater adsorption of 2,4-D, thereby reducing its leaching potential. acs.orgnih.govpublish.csiro.au However, the quality of the organic matter can also play a role, with partially decomposed organic matter potentially decreasing sorption. acs.orgnih.gov
Factors Influencing 2,4-D Mobility in Soil
| Soil Property | Influence on Adsorption | Influence on Mobility | References |
|---|---|---|---|
| Organic Matter Content | Increases with higher organic matter | Decreases with higher organic matter | acs.orgnih.govpublish.csiro.au |
| Clay Content | Increases with higher clay content | Decreases with higher clay content | acs.orgnih.gov |
| Soil pH | Increases with lower (more acidic) pH | Decreases with lower (more acidic) pH | epa.govmdpi.com |
| Sand Content | Decreases with higher sand content | Increases with higher sand content | acs.orgnih.gov |
Behavior in Aquatic Systems
In aquatic environments, 2,4-DB rapidly transforms into 2,4-D. epa.gov The persistence and fate of 2,4-D in water are then governed by factors such as microbial degradation and photodegradation.
The half-life of 2,4-DB in aquatic environments ranges from 6.3 to 17.2 days. epa.gov Once converted to 2,4-D, its persistence varies depending on environmental conditions. In aerobic aquatic environments, the half-life of 2,4-D is around 15 days. wikipedia.orgcdc.gov However, it is more persistent under anaerobic conditions, with a half-life ranging from 41 to 333 days. wikipedia.orgcdc.gov Biodegradation is a primary mechanism of 2,4-D loss in aquatic systems, with sediment microbial communities playing a crucial role in its degradation at the sediment-water interface. epa.govyoutube.com In oligotrophic waters or at high concentrations, 2,4-D may be more persistent. epa.gov
Half-life of 2,4-D in Different Aquatic Environments
| Environment | Condition | Half-life | References |
|---|---|---|---|
| Aquatic | Aerobic | ~15 days | wikipedia.orgcdc.gov |
| Anaerobic | 41 to 333 days | wikipedia.orgcdc.gov | |
| Sediments | - | <1 day | epa.gov |
| Seawater (Dark, 31°C) | - | 88 days | nih.gov |
Photodegradation, or the breakdown of a compound by light, is an important process for the dissipation of 2,4-D in sunlit surface waters. cdc.gov The photolysis half-life of 2,4-D in water has been reported to be between 2 to 4 days under ultraviolet light. epa.gov The rate of photodegradation can be influenced by water quality parameters. For instance, nitrate-nitrogen has been identified as a primary predictor of photolysis for 2,4-D. nih.gov In some cases, dissolved organic carbon can also be a predictor. nih.gov However, in waters with high concentrations of suspended solids, the photolysis rates may be controlled by the solids' concentration. nih.gov
Atmospheric Transport and Dissipation of 2-(2,4-Dichlorophenoxy)butanoic acid
The atmospheric journey of this compound (2,4-DB) and its metabolites is primarily initiated through two main pathways: volatilization from treated surfaces and spray drift during application researchgate.netacs.org. Once airborne, these compounds can be transported over varying distances and are subject to dissipation processes. A significant metabolite of 2,4-DB is 2,4-Dichlorophenoxyacetic acid (2,4-D), which itself is a widely used herbicide wikipedia.org. The atmospheric fate of 2,4-D provides insight into the potential behavior of 2,4-DB's degradation products. In the atmosphere, vapor-phase 2,4-D is expected to degrade by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 19 hours nih.govnih.govcdc.gov. Particulate-phase compounds are removed from the air through wet and dry deposition nih.govcdc.gov.
Volatilization from Treated Surfaces
Volatilization is the process where a chemical transitions from a solid or liquid state to a gaseous vapor after application, allowing it to move off-target as an airborne gas osu.eduufl.edurevize.com. This process, also known as vapor drift, can occur for hours after the initial application and transport herbicide vapors over many kilometers rainbowbrown.co.nz. The potential for a pesticide to volatilize is linked to its vapor pressure; chemicals with higher vapor pressure are more volatile osu.edu.
The formulation of the herbicide plays a critical role in its volatility. For phenoxy herbicides like 2,4-DB and its metabolite 2,4-D, ester formulations are known to be more volatile than amine or salt formulations ufl.edurainbowbrown.co.nzawsjournal.org. Some low-volatile (LV) ester formulations of 2,4-D can still volatilize at temperatures above 95°F for more than 30 days after application revize.com. In contrast, amine formulations are considered nearly nonvolatile ufl.edurevize.com. Newer formulations, such as the choline salt of 2,4-D, have been developed to have significantly lower volatility compared to traditional ester and amine formulations researchgate.netcambridge.org.
Several environmental factors influence the rate of volatilization, including:
Temperature : Higher air temperatures increase the likelihood of volatilization ufl.edurevize.comresearchgate.net.
Humidity : Low relative humidity can increase drift potential by causing spray droplets to evaporate faster, reducing their size ufl.edu.
Treated Surface : The nature of the surface, such as bare soil versus actively growing vegetation, can affect the rate of volatilization researchgate.net. The potential for 2,4-D to volatilize increases with rising soil moisture and decreasing clay and organic matter content invasive.org.
Field studies measuring atmospheric concentrations of 2,4-D have detected the highest gas-phase mixing ratios during application, suggesting rapid volatilization from spray droplets, with continued, slower volatilization from treated surfaces for several hours afterward mdpi.com.
Factors Influencing Herbicide Volatilization
| Factor | Influence on Volatilization | Source |
|---|---|---|
| Chemical Formulation | Ester formulations are generally more volatile than amine or salt formulations. Newer choline salt formulations are designed for low volatility. | ufl.edurainbowbrown.co.nzawsjournal.org |
| Vapor Pressure | Herbicides with a higher vapor pressure have a greater potential to volatilize. | osu.edu |
| Temperature | Increased air and surface temperatures lead to higher rates of volatilization. | ufl.edurevize.comresearchgate.net |
| Relative Humidity | Low humidity can cause faster evaporation of spray droplets, increasing drift potential. | ufl.edu |
| Treated Surface | Volatility is influenced by surface type (soil, vegetation) and soil properties (moisture, organic matter). | researchgate.netinvasive.org |
Spray Drift Dynamics
Spray drift is defined as the movement of pesticide droplets through the air away from the intended target area at the time of application or shortly after osu.edu. This physical movement is a primary source of off-target contamination and is considered the major contributing factor of risk associated with 2,4-DB researchgate.netepa.gov. The extent of spray drift is governed by a combination of weather conditions, application equipment, and the formulation of the spray solution osu.edurainbowbrown.co.nz.
Key factors that influence spray drift dynamics include:
Wind Speed : This is the most critical weather factor. Spraying should be avoided when winds are calm, due to the potential for temperature inversions, or when winds exceed 10 mph. A gentle, steady breeze of 3 to 9 mph is often considered ideal, provided it is blowing away from sensitive areas osu.eduufl.edu.
Droplet Size : Smaller droplets are more susceptible to being carried by the wind. Droplet size is primarily determined by the nozzle type and operating pressure. Using low-drift nozzles that produce larger droplets and reducing spray pressure can minimize drift osu.edu.
Boom Height : The risk of drift increases with the height of the spray boom above the target canopy. Keeping the boom as low as possible reduces the time droplets are exposed to wind osu.edurainbowbrown.co.nz.
Temperature and Humidity : Hot and dry conditions can cause droplets to evaporate, making them smaller and more prone to drift ufl.edu.
Temperature Inversions : Applying pesticides during a temperature inversion—where a layer of cool, stable air is trapped near the ground by a layer of warmer air—is particularly risky. Small spray droplets can become suspended in this cool layer and move horizontally over long distances, like a fog cfgrower.comohio-state.edu.
To mitigate the risks associated with spray drift for 2,4-DB, specific restrictions are required on product labels. These include mandates on droplet size and, for aerial applications, limitations on boom length epa.gov.
Spray Drift Mitigation Measures for 2,4-DB
| Mitigation Measure | Requirement | Source |
|---|---|---|
| Droplet Size | Labels must specify a medium to coarse droplet size. For spinning atomizer nozzles, a volume mean diameter of 300 microns or greater is required. Fine sprays are prohibited. | epa.gov |
| Aerial Application Boom Length | The boom length must not exceed 75% of the aircraft's wingspan or 90% of the rotor blade diameter. | epa.gov |
Advanced Analytical Methodologies for 2,4 Db and Its Biotransformation Products
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone of separating 2,4-DB from interfering components in a sample prior to its detection. The choice between liquid and gas chromatography is largely dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenoxyacetic acid compounds, including 2,4-DB. deswater.com A significant advantage of HPLC is its ability to analyze non-volatile and thermally labile compounds without the need for chemical derivatization, which simplifies sample preparation. deswater.comlcms.cz
Typically, reversed-phase HPLC is employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. deswater.comhelixchrom.com The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with an acidic modifier such as acetic acid or formic acid to ensure the acidic analytes are in their protonated form, leading to better peak shape and retention. deswater.commdpi.com Detection is commonly achieved using a UV detector, with the wavelength set to a maximum absorption point for 2,4-DB, such as 283 nm or 228 nm. deswater.comoup.com While effective, HPLC methods with UV detection can have higher detection limits compared to mass spectrometry-based techniques, which may be a limitation when analyzing samples with very low concentrations of the herbicide. deswater.comukim.edu.mk
Table 1: Example HPLC Conditions for Phenoxyacetic Acid Analysis This table is a composite of typical conditions and may vary between specific methods.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm) | deswater.com |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (e.g., 80:19.5:0.5 v/v/v) | deswater.com |
| Flow Rate | 1.0 mL/min | deswater.com |
| Detection | UV Detector at 228 nm or 283 nm | deswater.comoup.com |
| Column Temperature | 40°C | deswater.com |
Gas Chromatography (GC) is another powerful separation technique that has been historically used for the analysis of acidic herbicides. caa.go.jpusgs.gov However, due to the low volatility and high polarity of the carboxylic acid group in 2,4-DB, direct analysis by GC is not feasible. tdl.orgnih.gov Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form, typically an ester. tdl.orgnih.gov
This derivatization process adds complexity and time to the sample preparation workflow and can be a source of analytical error. tdl.org Various reagents have been used for this purpose. Diazomethane was traditionally used to form methyl esters but is highly toxic and explosive. nih.gov Safer alternatives include boron trifluoride in butanol (to form butyl esters) or BCl3/2-chloroethanol (to form 2-chloroethyl esters). caa.go.jpnih.gov Microwave-assisted derivatization has also been explored to reduce reaction times. nih.govresearchgate.net Following derivatization, the resulting ester is analyzed by GC, often coupled with a highly sensitive electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) for definitive identification. caa.go.jpnih.govmhlw.go.jp
Table 2: Common Derivatization Reagents for GC Analysis of Acidic Herbicides
| Reagent | Derivative Formed | Notes | Reference |
|---|---|---|---|
| Diazomethane | Methyl ester | Effective but highly toxic and explosive. | nih.gov |
| Boron trifluoride/n-butanol | Butyl ester | A safer alternative to diazomethane. | caa.go.jp |
| BCl3/2-chloroethanol | 2-chloroethyl ester | Provides longer retention times and good signal-to-noise. | nih.gov |
| Dimethylsilyldiazomethane (TMSD) | Methyl ester | Used for increased sensitivity in low-concentration samples. | researchgate.net |
| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | Creates derivatives suitable for sensitive electron capture detection. | springernature.com |
Mass Spectrometry (MS) Approaches
Mass spectrometry has become the gold standard for trace-level analysis of pesticides due to its exceptional sensitivity, selectivity, and ability to provide structural confirmation.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the determination of 2,4-DB and other acidic herbicides. lcms.czmhlw.go.jp This approach combines the excellent separation capabilities of HPLC with the powerful detection of MS/MS. A key advantage of LC-MS/MS over GC-based methods is that it eliminates the need for the derivatization step, streamlining the analytical process and improving accuracy. lcms.cztdl.org The increased accuracy, precision, and suitability for high-throughput analysis have led many laboratories to adopt this technology for routine monitoring. oup.com
For acidic compounds like 2,4-DB, electrospray ionization (ESI) in the negative ion mode is the most effective and commonly used ionization technique. mdpi.comtdl.orgoup.com In the ESI source, the carboxylic acid moiety of 2,4-DB readily loses a proton to form the deprotonated molecule [M-H]⁻, which serves as the precursor ion in the mass spectrometer. mdpi.com
To achieve maximum sensitivity and selectivity, tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode. oup.com In this mode, the first quadrupole of the mass spectrometer is set to isolate the specific precursor ion of 2,4-DB. This ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for specific, characteristic product ions. researchgate.net Typically, one product ion is used for quantification (quantifier) and at least one other is used for confirmation (qualifier). mdpi.com This process is highly specific and significantly reduces background noise, allowing for very low detection limits. mdpi.com For some fragile compounds in this class, "soft ionization" settings may be used to reduce in-source fragmentation and enhance the response of the deprotonated molecular ion. waters.com
Table 3: Example LC-MS/MS MRM Transitions for 2,4-DB Parameters such as collision energy (CE) and declustering potential (DP) are instrument-specific and require optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Reference |
|---|---|---|---|---|
| 2,4-DB | 247.0 | 161.0 | 203.0 | mdpi.com |
| 2,4-DB | 247.0 | 161.0 | 143.0 | waters.com |
The analysis of 2,4-DB in real-world samples presents a significant challenge due to the complexity of the sample matrices. Plant tissues, soil, water, and food grains contain numerous endogenous compounds that can interfere with the analysis and cause matrix effects, such as ion suppression or enhancement in the MS source. tdl.orgscielo.br Therefore, robust sample preparation and cleanup procedures are essential.
A widely adopted sample preparation approach for agricultural products is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and cleanup step to remove interferences. mdpi.com For animal and fishery products, the analysis may involve extraction with acetone (B3395972) under acidic conditions, followed by liquid-liquid partitioning and cleanup on a specialized cartridge, such as one containing graphitized carbon black. mhlw.go.jp Solid-phase extraction (SPE) is another common and effective technique for cleaning up and concentrating analytes from water and other environmental samples. usgs.govepa.gov The development of these LC-MS/MS methods allows for the reliable quantification of 2,4-DB and its metabolites at low microgram-per-kilogram (µg/kg) levels in a wide variety of challenging matrices. mdpi.comscielo.br
Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Metabolites (e.g., 2,4-DCA)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of specific, often volatile or semi-volatile, metabolites of 2-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB), such as 2,4-dichloroanisole (B165449) (2,4-DCA). epa.govnih.govoup.com This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. nih.govoup.com
For the analysis of 2,4-DCA in environmental samples like soil, sediment, or water, a specific analytical procedure is employed. A common approach involves an initial extraction of the analytes from the sample matrix. For instance, in soil and sediment analysis, an aliquot of the sample extract can be partitioned with a nonpolar solvent like isooctane. This fraction, containing 2,4-DCA, is then concentrated, diluted, and prepared for injection into the GC-MS system. epa.gov In the case of water samples, an analytical method designed for determining 2,4-D transformation products uses GC-MS to quantify 2,4-DCA, with a limit of quantitation (LOQ) often set at levels like 0.10 µg/L. epa.gov
During GC-MS analysis, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. nih.gov Following separation, the eluted compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). For confirmatory analysis of 2,4-DCA, multiple ions are typically monitored to ensure accurate identification and quantification. epa.gov The selection of specific ion transitions in tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, allowing for accurate quantification even in complex matrices. nih.govgcms.cz
Derivatization is a common step in GC-MS analysis of polar analytes to increase their volatility. oup.comnih.gov While 2,4-DCA itself is relatively volatile, its precursor metabolites might require derivatization. For instance, the parent compound 2,4-D is often analyzed as its methyl ester or 2-chloroethyl ester to improve its chromatographic properties. nih.gov
Table 1: GC-MS Parameters for Analysis of 2,4-D Transformation Products
| Parameter | Example Specification | Purpose |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) epa.gov | Separation and detection of volatile/semi-volatile compounds. |
| Target Analyte | 2,4-dichloroanisole (2,4-DCA) epa.govepa.gov | A key metabolite of 2,4-DB. |
| Sample Matrices | Water, Soil, Sediment epa.govepa.gov | Environmental samples where metabolites may accumulate. |
| Injection Mode | Splitless | Ensures maximum transfer of analyte onto the GC column for trace analysis. nih.gov |
| GC Column | TG-5SILMS (or similar) nih.gov | A low-bleed 5% phenyl methylpolysiloxane column suitable for separating a wide range of analytes. |
| Carrier Gas | Helium nih.gov | Inert gas to carry the sample through the column. |
| Oven Program | Ramped temperature (e.g., 40°C to 325°C) nih.gov | Allows for the separation of compounds with different boiling points. |
| Detection Mode | Selected Ion Monitoring (SIM) / MS/MS epa.govusgs.gov | Increases sensitivity and selectivity by monitoring specific m/z ions characteristic of the analyte. |
| Limit of Quantitation | 0.10 µg/L (in water) epa.gov | Defines the lowest concentration that can be reliably quantified. |
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for Metabolite Structure Elucidation
The definitive identification and structural elucidation of novel or unknown biotransformation products of 2,4-DB rely heavily on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nih.govresearchgate.net These two powerful analytical methods provide complementary information that, when combined, can reveal the complete chemical structure of a metabolite. nih.gov
HRMS is typically the first step in the process. It provides an extremely accurate mass measurement of the metabolite, which allows for the determination of its elemental composition and molecular formula. pnas.org This is a critical piece of information that significantly narrows down the number of possible chemical structures. nih.gov Further fragmentation analysis using tandem mass spectrometry (MS/MS) can provide initial clues about the molecule's substructures. nih.gov
Following the determination of the molecular formula by HRMS, NMR spectroscopy is employed to piece together the atomic connectivity and stereochemistry of the molecule. researchgate.netpitt.eduresearchgate.net NMR is a non-destructive technique that provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹H). researchgate.nettechnologynetworks.com A suite of NMR experiments is used to build the final structure:
1D NMR (¹H and ¹³C): These spectra identify the different types of protons and carbons present in the molecule and provide information about their chemical environments. pitt.edu The integration of ¹H signals reveals the relative number of protons of each type. technologynetworks.com
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the molecular framework. pitt.edu
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two to three bonds), which is essential for connecting different molecular fragments. researchgate.net
By combining the molecular formula from HRMS with the detailed connectivity map provided by these NMR experiments, scientists can confidently propose and confirm the structure of a previously uncharacterized metabolite. nih.govpnas.org This combined approach is indispensable for understanding the complete biotransformation pathway of compounds like 2,4-DB. nih.gov
Table 2: Role of NMR and HRMS in Metabolite Structure Elucidation
| Technique | Information Provided | Role in Structure Elucidation |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement, elemental composition. pnas.org | Determines the precise molecular formula of the unknown metabolite. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns of the parent ion. nih.gov | Provides clues about the presence of specific functional groups and substructures. |
| ¹H NMR | Chemical shift, integration, and coupling constants of protons. technologynetworks.com | Identifies types of protons and their relative numbers and proximity to other protons. |
| ¹³C NMR | Chemical shift of carbon atoms. pitt.edu | Identifies the different types of carbon environments (e.g., aliphatic, aromatic, carbonyl). |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between different nuclei (¹H-¹H, ¹H-¹³C). researchgate.netpitt.edu | Establishes the complete bonding framework and connectivity of the molecule. |
Sample Preparation and Extraction Protocols for Diverse Sample Types
The accurate analysis of 2,4-DB and its metabolites requires robust and efficient sample preparation and extraction protocols tailored to the specific matrix being investigated. The goal is to isolate the target analytes from interfering substances and concentrate them to a level suitable for instrumental analysis. researchgate.net Common techniques include solid-liquid extraction (SLE), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). scielo.brresearchgate.net
Soil and Sediment: For soil and sediment samples, solid-liquid extraction is frequently used. One method involves drying and sieving the sample, followed by acidification. scielo.br The extraction is then performed using an organic solvent like dichloromethane, often assisted by sonication to improve efficiency. scielo.br Another approach uses a sequence of solvents, such as 5% acetic acid in methanol, combined with physical disruption methods like vortexing and sonication, followed by centrifugation to separate the extract from the solid matrix. epa.gov A modified Soxhlet apparatus with acetonitrile has also been employed for the extraction of herbicides from soil. oup.com
Water: Solid-phase extraction (SPE) is a widely adopted technique for aqueous samples due to its efficiency, reduced solvent consumption, and ability to handle large sample volumes. researchgate.netresearchgate.net For this method, the water sample is passed through a cartridge containing a solid sorbent that retains the target analytes. nih.gov Common sorbents include octadecylsilane (B103800) (C18) and polymeric phases like Oasis HLB. researchgate.netnih.gov After loading the sample, the cartridge is washed to remove interferences, and the analytes are then eluted with a small volume of an organic solvent, such as methanol or acetone. researchgate.netresearchgate.net This process effectively concentrates the analytes from the water matrix. nih.gov
Plant Tissues: Extracting compounds from plant tissues can be challenging due to the presence of interfering substances like pigments, polysaccharides, and secondary metabolites. nih.govopsdiagnostics.com A common initial step is the physical disruption of the tissue, which can be achieved by grinding freeze-dried or fresh tissue into a fine powder, sometimes in the presence of liquid nitrogen to prevent degradation. opsdiagnostics.combio-protocol.org An extraction buffer, often a CTAB (Cetyltrimethylammonium bromide) buffer, is then added to homogenize the tissue and help separate the target compounds from cellular debris and interfering molecules. opsdiagnostics.com The homogenate is typically incubated at an elevated temperature (e.g., 60°C) and then centrifuged. opsdiagnostics.combio-protocol.org Subsequent cleanup steps may involve liquid-liquid partitioning with solvents like chloroform (B151607) or further purification using SPE. opsdiagnostics.com
Table 3: Overview of Extraction Protocols for 2,4-DB and Metabolites
| Sample Matrix | Extraction Technique | Key Reagents/Sorbents | Typical Procedure |
| Soil/Sediment | Solid-Liquid Extraction (SLE) | Dichloromethane; Acetic acid in methanol epa.govscielo.br | Sample is mixed/sonicated with solvent, followed by centrifugation/filtration to collect the extract. epa.govscielo.br |
| Water | Solid-Phase Extraction (SPE) | C18 or Oasis HLB cartridges; Methanol, Acetone researchgate.netresearchgate.netnih.gov | Water sample is passed through the cartridge; analytes are retained and then eluted with a small volume of organic solvent. researchgate.net |
| Plant Tissue | Solid-Liquid Extraction (SLE) with Cleanup | CTAB buffer; Chloroform, Isopropanol opsdiagnostics.com | Tissue is ground and homogenized in buffer, followed by solvent partitioning and precipitation to isolate analytes. opsdiagnostics.combio-protocol.org |
Future Research Directions and Emerging Paradigms in 2,4 Db Research
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The detection and quantification of 2,4-DB and its metabolites in environmental and biological samples are essential for monitoring, environmental assessment, and research. The development of novel analytical techniques is driven by the need for greater sensitivity, specificity, and efficiency.
Current standard methods often rely on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netsemanticscholar.org However, these methods can be time-consuming, require expensive equipment, and involve extensive sample preparation, including liquid-liquid extraction and chemical derivatization to make the acidic herbicides suitable for GC analysis. researchgate.netdeswater.com
Emerging research focuses on improving these established platforms and developing entirely new ones. Key advancements include:
Advanced Sample Preparation: Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are becoming more common. researchgate.netepa.gov These techniques reduce solvent consumption and can pre-concentrate the analyte, leading to lower detection limits. For instance, a validated method for water analysis uses an Oasis MCX SPE cartridge to purify and concentrate 2,4-D and its metabolites before analysis. epa.gov Another novel approach is Salting-Out Assisted Liquid-Liquid Extraction (SALLE), which has been shown to be a quick, accurate, and sensitive method for determining 2,4-D residues in water samples. deswater.com
Improved Derivatization Reagents: For GC-based methods, the development of new derivatization agents is crucial. Research has shown that reagents like trimethylsilyl (B98337) N,N-dimethyl carbamate (B1207046) and t-butyldimethylsilyl N,N-dimethyl carbamate can successfully derivatize chlorophenoxy acid herbicides, forming stable esters with characteristic mass spectra that improve detection and identification. researchgate.net
Enhanced Detection with Mass Spectrometry: The coupling of liquid chromatography with tandem mass spectrometry (LC/MS/MS) offers high sensitivity and specificity, often eliminating the need for derivatization. epa.gov This technique can simultaneously monitor multiple ion transitions for the parent compound and its metabolites, providing both quantification and confirmation in a single run. epa.gov Methods validated using LC/MS/MS have achieved limits of quantification (LOQ) as low as 0.10 µg/L in water. epa.gov
Novel Sensing Systems: Research is also exploring the development of sensor-based systems for rapid, on-site detection. These may include biosensors or chemical sensors, such as those using nanocomposites of silica-based organosilanes, which can act as sensitive and selective fluorescent sensors for 2,4-D. researchgate.net
The table below compares key performance characteristics of different analytical techniques used for the determination of 2,4-D, the active metabolite of 2,4-DB.
| Analytical Technique | Sample Preparation | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Advantages |
| HPLC-UV | Liquid-liquid extraction, Salting-out assisted liquid-liquid extraction (SALLE) | LOQ: 2 µg/mL (LLE); LOD: 0.004 µg/L (SALLE) | Cost-effective, robust. semanticscholar.orgdeswater.com |
| GC-MS | Solid-phase extraction, Derivatization required | LOD: 5 to 100 pg (with derivatization) | High resolution, provides structural information. researchgate.net |
| LC/MS/MS | Solid-phase extraction (SPE) | LOQ: 0.10 µg/L | High sensitivity and specificity, no derivatization needed. epa.gov |
Future advancements will likely focus on miniaturization, automation, and the development of field-portable devices to provide real-time data on 2,4-DB contamination, enhancing environmental protection and food safety monitoring.
Investigation of Microbial Community Responses and Bioremediation Potential
The fate of 2,4-DB in the environment is heavily influenced by microbial activity. Upon application, soil microbial communities can be significantly altered, and certain microorganisms are capable of degrading the herbicide, offering potential for bioremediation.
A key area of research is the isolation and characterization of microorganisms capable of degrading 2,4-DB and 2,4-D. Numerous bacterial and fungal strains have been identified with this capability. For instance, studies have isolated strains of Serratia marcescens and Penicillium sp. from contaminated Brazilian soils that demonstrated efficient degradation of 2,4-D. scielo.brscielo.br This is significant as these species had not previously been reported as 2,4-D degraders. scielo.br The degradation efficiency varies among species and is influenced by environmental conditions.
The potential for using these microorganisms in bioremediation strategies is a major focus. Bioremediation is seen as an effective and environmentally friendly alternative to physical and chemical methods for cleaning up contaminated sites. nih.govresearchgate.net Research using bioslurry reactors has shown that microorganisms sourced from sewage sludge can effectively degrade 2,4-D in contaminated soil, with removal efficiencies exceeding 90% under optimal conditions. researchgate.net More recently, synthetic biology approaches are being used to engineer bacteria, such as Escherichia coli, with reconstructed metabolic pathways for the complete and rapid degradation of 2,4-D. nih.gov Such engineered strains have shown the ability to remedy 2,4-D pollution in both water and soil. nih.gov
The table below lists some microorganisms identified for their potential in degrading 2,4-D.
| Microorganism | Type | Degradation Efficiency | Source / Context |
| Serratia marcescens | Bacterium | High degradation capability in liquid culture. scielo.br | Isolated from Brazilian soil with a history of herbicide contamination. scielo.br |
| Penicillium sp. | Fungus | Demonstrated ability to degrade 2,4-D. scielo.br | Also isolated from 2,4-D contaminated Brazilian soil. scielo.br |
| Cupriavidus pinatubonensis | Bacterium | Degraded 99% of 2,4-D (350 mg/L) within 6 days. nih.gov | A known 2,4-D degrading bacterium. nih.gov |
| Novosphingobium sp. | Bacterium | Degraded 96% of 2,4-D (200 mg/L) within 5-7 days. nih.gov | Introduced into soil microcosms for remediation studies. nih.gov |
| Engineered E. coli | Bacterium | Completely degraded 0.5 mM 2,4-D within 6 hours. nih.gov | Created using synthetic biology to assemble a complete degradation pathway. nih.gov |
Future research will continue to explore microbial diversity for novel degraders, optimize bioremediation systems, and use multi-omics approaches to understand the complex interactions between herbicides and microbial communities. nih.gov
Advanced Understanding of 2,4-DB/2,4-D Interactions with Plant Developmental Pathways
2,4-DB itself is largely inactive as a herbicide; its phytotoxicity comes from its conversion within susceptible plants to 2,4-D via β-oxidation. cornell.edu 2,4-D is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA). xtbg.ac.cn At herbicidal concentrations, it disrupts normal plant development by causing uncontrolled and disorganized growth, ultimately leading to plant death. xtbg.ac.cnresearchgate.net An advanced understanding of its mode of action involves its interaction with the core auxin signaling pathway and its crosstalk with other plant hormone pathways.
The primary molecular mechanism of 2,4-D involves the ubiquitin-mediated auxin signaling pathway. nih.gov The key steps are:
Perception: 2,4-D binds to a co-receptor complex formed by an F-box protein, most notably Transport Inhibitor Response 1 (TIR1) or its homologs (AFBs), and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein. xtbg.ac.cnresearchgate.net
Signal Transduction: This binding event stabilizes the interaction between TIR1/AFBs and the Aux/IAA protein, targeting the repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex. frontiersin.org
Protein Degradation: The ubiquitinated Aux/IAA repressor is then degraded by the 26S proteasome. xtbg.ac.cn
Gene Activation: The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-response elements in the promoters of early auxin-response genes, activating their transcription. frontiersin.org
This leads to an uncontrolled upregulation of genes involved in cell elongation, division, and differentiation, causing the classic symptoms of auxin herbicide injury, such as leaf epinasty, stem twisting, and callus formation. researchgate.net Unlike natural IAA, which is rapidly degraded by the plant, 2,4-D is more persistent, leading to a sustained and lethal activation of this pathway. xtbg.ac.cnresearchgate.net
Recent research has expanded this model by investigating the interplay between auxin signaling and other hormonal pathways, particularly ethylene (B1197577) and abscisic acid (ABA).
Ethylene: High concentrations of 2,4-D induce the biosynthesis of ethylene, a hormone associated with senescence and stress responses. xtbg.ac.cnnih.gov This is achieved by upregulating the genes encoding key enzymes in ethylene production, such as ACC synthase and ACC oxidase. nih.gov The resulting overproduction of ethylene contributes significantly to herbicidal symptoms like epinasty and senescence. researchgate.net
Furthermore, even the metabolites of 2,4-D, such as its amino acid conjugates, can exhibit biological activity and inhibit plant growth through the same TIR1/AFB-mediated pathway. researchgate.net This advanced understanding highlights a complex hormonal cascade initiated by 2,4-D that overwhelms the plant's normal developmental regulation.
Synthesis of Novel 2,4-DB Analogues with Modified Herbicidal Profiles or Reduced Environmental Impact
The chemical scaffold of phenoxyalkanoic acids, including 2,4-DB, provides a versatile template for the synthesis of novel analogues. Research in this area is driven by the goals of overcoming herbicide resistance, improving selectivity, modifying the herbicidal profile, and reducing the environmental impact of these compounds. The synthesis of new derivatives involves modifying the core structure of 2,4-DB in several key positions:
The Aromatic Ring: Altering the number, type, and position of halogen substituents on the phenyl ring can significantly impact herbicidal activity and selectivity. Introducing different functional groups could change the molecule's binding affinity to the auxin receptor complex or alter its metabolic fate in plants and soil.
The Ether Linkage: Modifications to the ether oxygen are less common but could influence the molecule's stability and uptake.
The Alkanoic Acid Side Chain: Changing the length and structure of the butyric acid side chain can affect how the molecule is processed by the plant's β-oxidation pathway. This is the basis of 2,4-DB's selectivity, as some plants lack the ability to efficiently convert it to 2,4-D. cornell.edu Synthesizing analogues with different side chains could fine-tune this selectivity for different crop and weed systems.
While specific research on novel herbicidal analogues of 2,4-DB is proprietary and less frequently published in open literature, general principles of medicinal and agricultural chemistry guide these efforts. For example, the synthesis of novel 2,4-disubstituted pyrimidines and quinoxalines demonstrates how core aromatic structures can be modified to create biologically active compounds, a principle applicable to herbicide design. nih.govresearchgate.net
The objectives for creating novel 2,4-DB analogues include:
Broadening the Weed Control Spectrum: Creating derivatives that are effective against weeds that have developed resistance to traditional synthetic auxins.
Enhancing Crop Safety: Modifying the molecule to be more selective, reducing potential injury to crops. This could involve creating prodrugs that are only activated in target weed species.
Improving Environmental Profile: Designing analogues that degrade more rapidly and predictably in the soil, reducing the risk of persistence and off-site movement. This could involve incorporating chemical bonds that are more susceptible to microbial or photodegradation.
Altering Physical Properties: Synthesizing derivatives with lower volatility to reduce the risk of drift and damage to non-target sensitive plants, a significant issue with some formulations of related auxinic herbicides. osu.edu
The discovery process for such novel compounds often involves computational modeling to predict the binding of potential analogues to the TIR1 auxin receptor, followed by chemical synthesis and extensive biological screening against a wide range of plant species. researchgate.net
Q & A
Q. What is the optimized synthetic route for 2-(2,4-dichlorophenoxy)butanoic acid, and how can purity be ensured?
The compound is synthesized via nucleophilic substitution using ethyl 2-bromo-2-butanoate (3.65 g, 18.8 mmol) under reflux conditions. The reaction yields 79% of the product as an off-white powder after recrystallization. Purity is confirmed by thin-layer chromatography (TLC) and H-NMR analysis (δ 7.39 (d, 1H), 7.15 (dd, 1H), 6.79 (d, 1H), 4.62 (t, 1H), etc.), which verifies structural integrity .
Q. How should researchers characterize this compound using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Key H-NMR signals in CDCl include aromatic protons (δ 7.39–6.79 ppm) and the butanoic acid backbone (δ 4.62 ppm for the α-proton and δ 1.04 ppm for the terminal methyl group). Mass spectrometry (m/z 382.1 [M+H]) further validates molecular weight .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Store in tightly sealed containers in a cool, well-ventilated area, away from oxidizing agents (e.g., peroxides, chlorates) and metals .
- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods. Conduct regular air sampling to monitor exposure levels, as it is a suspected carcinogen with limited evidence of lung cancer in animal studies .
Advanced Research Questions
Q. What is the hypothesized mechanism of action of this compound as a herbicide?
As a phenoxybutyric acid derivative, it likely disrupts auxin signaling in plants, leading to uncontrolled growth and apoptosis. Comparative studies with 2,4-D suggest similar pathways, but its extended carbon chain may enhance lipid membrane permeability, requiring dose-response assays to validate efficacy .
Q. How can researchers design derivatives to improve biological activity or reduce toxicity?
Amidation or esterification of the carboxylic acid group enhances bioavailability. For example, coupling with piperonylamine (65 µL, 0.52 mmol) under carbodiimide-mediated conditions yields N-[3,4-(methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)butanamide (36% yield), which can be screened for antimicrobial or enzyme-inhibition activity .
Q. What analytical methods are recommended for detecting environmental residues of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 280 nm) or Gas Chromatography-Mass Spectrometry (GC-MS) using derivatization (e.g., methylation) improves volatility. Melting point (118–120°C) and decomposition temperature (410°C) serve as preliminary identifiers .
Q. How should contradictions in toxicological data (e.g., carcinogenicity) be addressed?
While limited evidence suggests carcinogenicity in animal models (lung tumors), comprehensive risk assessment requires:
Q. What strategies optimize extraction and quantification from complex matrices like soil or plant tissues?
Solid-Phase Extraction (SPE) with C18 cartridges and methanol:water (70:30) eluent effectively isolates the compound. Quantify via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using deuterated internal standards (e.g., -2,4-DB) to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
